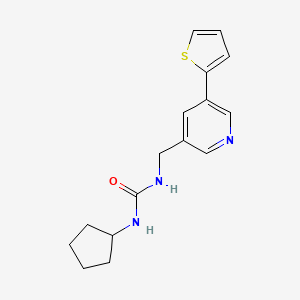![molecular formula C13H20N4O5 B2805014 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2219376-78-8](/img/structure/B2805014.png)
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid is an intricate compound with unique structural features and functional groups that give it a broad range of applications in chemistry, biology, medicine, and industry. The compound features a triazole ring, an oxolane ring, and a carboxylic acid group, which collectively endow it with diverse reactivity and functional potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid typically involves multiple steps, beginning with the preparation of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the correct stereochemistry is achieved. Catalysts and protecting groups like 2-Methylpropan-2-yl are used to facilitate specific reactions and to protect functional groups from undesired reactions during intermediate stages of synthesis.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using automated processes with stringent controls to maintain yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are commonly employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions: 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: : Generally to modify the carboxylic acid group or to introduce additional functionality.
Reduction: : Often targeted at the triazole ring to investigate changes in activity or reactivity.
Substitution: : Commonly involves the replacement of hydrogen atoms with other functional groups, utilizing reagents such as halides and nucleophiles.
Common Reagents and Conditions: The compound often reacts under mild conditions, but specific reactions may require catalysts like palladium or strong acids/bases to proceed efficiently. Solvents such as dichloromethane or dimethyl sulfoxide are frequently used to dissolve reactants and intermediates.
Major Products: The major products formed from these reactions vary widely depending on the specific reaction and conditions but often include derivatives with modified functional groups that enhance or alter biological activity.
科学研究应用
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid has been employed in a variety of scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties.
作用机制
The compound exerts its effects through various mechanisms, depending on the context. In medicinal applications, it often targets specific enzymes or receptors, binding to these molecular targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or interaction with cellular proteins, leading to altered cellular functions.
相似化合物的比较
Compared to other similar compounds, 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid stands out due to its unique structural combination of the triazole ring and oxolane ring. Similar compounds include:
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]imidazole-4-carboxylic acid
1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]thiazole-4-carboxylic acid
These compounds share some structural features but differ in the ring systems, which can lead to differences in their reactivity and biological activity. The unique combination of functional groups in this compound offers distinct advantages in various applications.
属性
IUPAC Name |
1-[(3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)14-4-8-6-21-7-10(8)17-5-9(11(18)19)15-16-17/h5,8,10H,4,6-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPZRCUFFJULR-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)
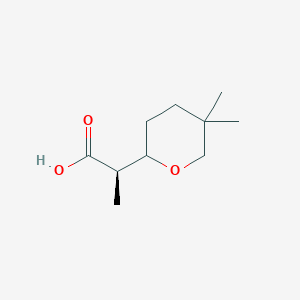

![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)
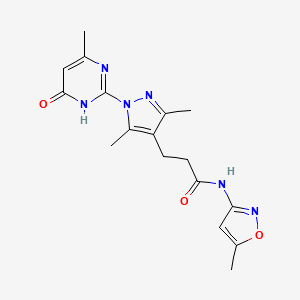
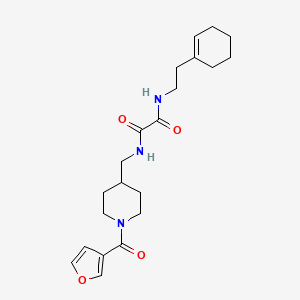
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
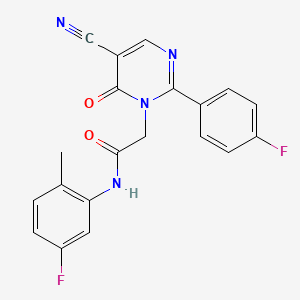
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)
![1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid](/img/structure/B2804953.png)
